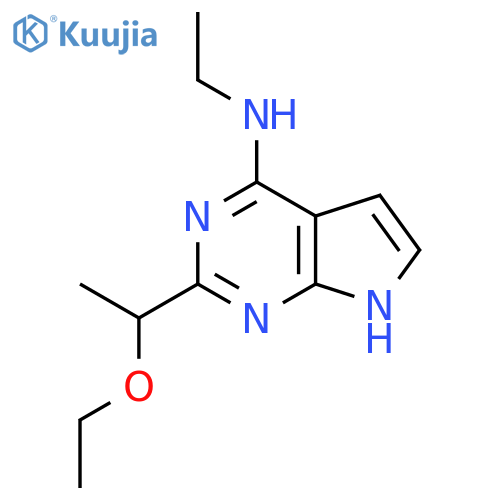

Cas no 2172028-13-4 (2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo2,3-dpyrimidin-4-amine)

2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo2,3-dpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo2,3-dpyrimidin-4-amine

- 2172028-13-4

- EN300-1582171

- 2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

-

- インチ: 1S/C12H18N4O/c1-4-13-11-9-6-7-14-12(9)16-10(15-11)8(3)17-5-2/h6-8H,4-5H2,1-3H3,(H2,13,14,15,16)

- InChIKey: BMTDOOKVXYMOGO-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C)C1N=C(C2C=CNC=2N=1)NCC

計算された属性

- せいみつぶんしりょう: 234.14806121g/mol

- どういたいしつりょう: 234.14806121g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo2,3-dpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1582171-0.25g |

2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2172028-13-4 | 0.25g |

$1525.0 | 2023-06-04 | ||

| Enamine | EN300-1582171-2.5g |

2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2172028-13-4 | 2.5g |

$3249.0 | 2023-06-04 | ||

| Enamine | EN300-1582171-100mg |

2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2172028-13-4 | 100mg |

$1459.0 | 2023-09-24 | ||

| Enamine | EN300-1582171-0.05g |

2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2172028-13-4 | 0.05g |

$1393.0 | 2023-06-04 | ||

| Enamine | EN300-1582171-1.0g |

2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2172028-13-4 | 1g |

$1658.0 | 2023-06-04 | ||

| Enamine | EN300-1582171-250mg |

2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2172028-13-4 | 250mg |

$1525.0 | 2023-09-24 | ||

| Enamine | EN300-1582171-5000mg |

2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2172028-13-4 | 5000mg |

$4806.0 | 2023-09-24 | ||

| Enamine | EN300-1582171-0.5g |

2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2172028-13-4 | 0.5g |

$1591.0 | 2023-06-04 | ||

| Enamine | EN300-1582171-50mg |

2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2172028-13-4 | 50mg |

$1393.0 | 2023-09-24 | ||

| Enamine | EN300-1582171-1000mg |

2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2172028-13-4 | 1000mg |

$1658.0 | 2023-09-24 |

2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo2,3-dpyrimidin-4-amine 関連文献

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo2,3-dpyrimidin-4-amineに関する追加情報

Introduction to 2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 2172028-13-4)

2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound with the CAS number 2172028-13-4, is a novel chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The unique structural features of this compound make it a promising candidate for further investigation and potential therapeutic applications.

The molecular structure of 2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is characterized by a pyrrolopyrimidine core functionalized with an ethoxyethyl and an ethyl amine group. These substituents play crucial roles in modulating the compound's pharmacological properties and bioavailability. Recent studies have highlighted the importance of these functional groups in enhancing the compound's stability and solubility, which are critical factors for drug development.

In terms of its biological activity, 2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown promising results in various preclinical models. For instance, it has demonstrated potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes. This makes it a potential candidate for the development of broad-spectrum antiviral agents.

Beyond its antiviral properties, 2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has also been investigated for its anticancer potential. Preclinical studies have shown that this compound can selectively inhibit the proliferation of cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to disrupt specific signaling pathways involved in cell cycle regulation and apoptosis. These findings suggest that 2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine could be a valuable lead compound for the development of targeted cancer therapies.

The pharmacokinetic profile of 2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It shows good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Additionally, it has been found to have low toxicity in animal models, further supporting its potential for clinical translation.

The synthesis of 2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves a series of well-defined chemical reactions that can be scaled up for large-scale production. The synthetic route is robust and efficient, making it suitable for industrial applications. The ability to produce this compound in high yields and purity is crucial for advancing its development as a therapeutic agent.

In conclusion, 2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 2172028-13-4) is a promising chemical entity with diverse biological activities and favorable pharmacological properties. Its potential applications in antiviral and anticancer therapies make it an exciting target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments.

2172028-13-4 (2-(1-ethoxyethyl)-N-ethyl-7H-pyrrolo2,3-dpyrimidin-4-amine) 関連製品

- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)

- 1705220-88-7(3-4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl-6-(1H-imidazol-1-yl)pyridazine)

- 172703-83-2(4-methylpiperidine-2-carboxamide)

- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)

- 2167472-45-7(tert-butyl 2-(isothiocyanatomethyl)butanoate)

- 1260658-66-9(4-Hydroxyquinazoline-5-carbonitrile)

- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)

- 2228655-77-2(2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine)

- 1806728-69-7(4-Hydroxy-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid)

- 86674-78-4((2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid)